molecular formula C9H10N2O2 B14201001 Ethyl 5,5-dicyanopent-2-enoate CAS No. 875783-35-0

Ethyl 5,5-dicyanopent-2-enoate

Cat. No.: B14201001
CAS No.: 875783-35-0
M. Wt: 178.19 g/mol
InChI Key: RHYJYYXCTJUTCF-UHFFFAOYSA-N
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Description

Ethyl 5,5-dicyanopent-2-enoate (C9H10N2O2) is an α,β-unsaturated ester characterized by a pent-2-enoate backbone substituted with two cyano (-CN) groups at the 5th carbon. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in cycloadditions, nucleophilic additions, and as a precursor for heterocyclic compounds. The electron-withdrawing cyano groups enhance the reactivity of the α,β-unsaturated system, while the ethyl ester group provides solubility in organic solvents [1], [4].

Properties

CAS No.

875783-35-0

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 5,5-dicyanopent-2-enoate

InChI

InChI=1S/C9H10N2O2/c1-2-13-9(12)5-3-4-8(6-10)7-11/h3,5,8H,2,4H2,1H3

InChI Key

RHYJYYXCTJUTCF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC(C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5,5-dicyanopent-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is typically generated by deprotonating a suitable precursor, such as a malonic ester, using a strong base like sodium ethoxide in ethanol. The enolate ion then undergoes alkylation with an appropriate alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dicyanopent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include amines, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5,5-dicyanopent-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5,5-dicyanopent-2-enoate involves its interaction with various molecular targets and pathways. The cyano groups and ester functional group can participate in different chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Comparable Compounds
Compound Name Molecular Formula Substituents/Functional Groups Key Features
Ethyl 5,5-dicyanopent-2-enoate C9H10N2O2 -CN (C5), α,β-unsaturated ester (C2) High electrophilicity due to dual -CN groups; versatile in Michael additions [1].
Ethyl 5,5,5-trifluoropent-2-enoate C7H9F3O2 -CF3 (C5), α,β-unsaturated ester (C2) Enhanced lipophilicity and metabolic stability; used in fluorinated drug analogs [4], [16].
Ethyl 2-acetyl-2-methyl-5-oxohexanoate C11H16O4 Acetyl (C2), methyl (C2), ketone (C5) Keto-enol tautomerism; applications in β-ketoester chemistry [1].
Methyl 5-phenylpenta-2,4-diynoate C12H8O2 Phenyl (C5), diynoate (C2-C4) Conjugated triple bonds enable [2+2] cycloadditions; used in material science [2].
Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate C9H16O4 Hydroxy (C5), dimethyl (C2), ketone (C3) Multifunctional for cascade reactions; potential in natural product synthesis [22].

Physical Properties

  • Solubility: Ethyl esters (e.g., this compound) generally exhibit better organic solvent compatibility than methyl esters (e.g., Methyl 5-phenylpenta-2,4-diynoate) due to longer alkyl chains [2], [17].
  • Thermal Stability: The -CN groups in this compound reduce thermal stability compared to Ethyl 5-hydroxy-2,2-dimethyl-3-oxopentanoate, which benefits from intramolecular H-bonding [22].

Research Findings and Case Studies

  • Synthetic Utility: this compound has been used in the synthesis of pyrrolidine derivatives via [3+2] cycloadditions, outperforming Ethyl 2-acetyl-2-methyl-5-oxohexanoate in regioselectivity [1], [13].
  • Industrial Relevance: Ethyl 5,5,5-trifluoropent-2-enoate is preferred in agrochemicals for its resistance to hydrolysis, a drawback for the more reactive cyano analog [4], [16].

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